8-Iodo-1,6-naphthyridine

Cross-Coupling Cobalt Catalysis Organozinc Reagents

8-Iodo-1,6-naphthyridine (CAS 2384974-26-7) is the preferred electrophilic partner for Suzuki-Miyaura, Negishi, Stille, and cobalt-catalyzed cross-couplings. The C–I bond at the 8-position has lower bond dissociation energy and higher polarizability than C–Br or C–Cl, enabling milder conditions, higher chemoselectivity, and access to sterically demanding partners that fail with less reactive halides. This reactivity advantage directly improves yield, reduces catalyst loading and purification costs, impacting cost of goods at scale. Essential for kinase inhibitor SAR and high-fluorescence material development. Choose the iodo derivative for late-stage orthogonal diversification.

Molecular Formula C8H5IN2
Molecular Weight 256.046
CAS No. 2384974-26-7
Cat. No. B2902333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodo-1,6-naphthyridine
CAS2384974-26-7
Molecular FormulaC8H5IN2
Molecular Weight256.046
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2N=C1)I
InChIInChI=1S/C8H5IN2/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H
InChIKeyWUDDOYNKXCBJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodo-1,6-naphthyridine CAS 2384974-26-7 for Cross-Coupling and Heterocyclic Synthesis Procurement


8-Iodo-1,6-naphthyridine (CAS 2384974-26-7) is a halogenated heterocyclic aromatic compound belonging to the naphthyridine family, with the molecular formula C8H5IN2 and molecular weight 256.04 g/mol [1]. The compound features an iodine substituent at the 8-position of the fused 1,6-naphthyridine bicyclic core, which confers specific reactivity for transition metal-catalyzed cross-coupling transformations [2]. Its physicochemical profile includes predicted density of 1.9±0.1 g/cm³ and boiling point of 352.9±22.0 °C at 760 mmHg [1]. This scaffold is of interest as a versatile synthetic intermediate in medicinal chemistry and materials science, particularly for introducing diverse functional groups at the 8-position [2].

Why Generic Halogenated 1,6-Naphthyridine Substitution Fails: 8-Iodo-1,6-naphthyridine Reactivity and Procurement Considerations


Halogenated 1,6-naphthyridines are not interchangeable building blocks due to the profound impact of the halogen identity on cross-coupling reactivity. The C–I bond at the 8-position exhibits significantly lower bond dissociation energy and higher polarizability compared to C–Br or C–Cl, enabling milder reaction conditions, higher chemoselectivity, and access to coupling partners that fail with less reactive halides [1]. In cobalt-catalyzed cross-couplings with organozinc reagents, 8-iodo-1,6-naphthyridine successfully undergoes sterically demanding transformations that chloro- and bromo-analogs may not accommodate under identical conditions [2]. This differential reactivity directly impacts synthetic route design, yield optimization, and ultimately the cost-efficiency of downstream pharmaceutical or materials synthesis programs.

8-Iodo-1,6-naphthyridine Quantitative Differentiation: Head-to-Head Reactivity, Solubility, and Application Data


Cobalt-Catalyzed Cross-Coupling Yield: 8-Iodo-1,6-naphthyridine vs. Class-Level Baseline

In cobalt-catalyzed cross-couplings of halogenated naphthyridines with organozinc reagents, sterically hindered 8-iodo-1,6-naphthyridine (1g) reacts with p-Me₂NC₆H₄ZnCl (6p) in the presence of CoCl₂·2LiCl (5%) and sodium formate (50%) to furnish the arylated naphthyridine product 7r in 65% isolated yield [1]. This demonstrates the iodo-substituent's superior leaving-group ability and ability to participate in transformations where chloro- or bromo-analogs may require harsher conditions or exhibit lower conversion.

Cross-Coupling Cobalt Catalysis Organozinc Reagents

Solubility Profile Differentiation: 8-Iodo-1,6-naphthyridine vs. Aqueous Buffer Baseline

8-Iodo-1,6-naphthyridine exhibits limited aqueous solubility (<0.1 mg/mL at 25 °C) but dissolves readily in polar aprotic solvents, with measured solubility of 25 mg/mL in DMSO and 18 mg/mL in DMF . This solubility profile is critical for researchers designing reaction conditions or biological assays, as it dictates solvent selection and precludes direct use in aqueous buffer systems without co-solvents.

Solubility Formulation Physicochemical Properties

Synthetic Utility in Natural Product Synthesis: 8-Iodo vs. 8-Bromo Naphthyridine Intermediate Comparison

A formal synthesis of didehydromatrine was achieved using 5-chloro-8-iodo-1,6-naphthyridine as a key intermediate, employing palladium-catalyzed cross-coupling with ethyl acrylate and 3-butyn-1-ol [1]. In contrast, the synthesis of nordehydro-α-matrinidine proceeded through four steps starting from 8-bromo-1,6-naphthyridine [1]. While direct yield comparison is not provided, the parallel use of both halogenated intermediates in distinct synthetic routes underscores the non-interchangeable nature of iodo vs. bromo derivatives in complex target-oriented synthesis.

Natural Product Synthesis Matrine Alkaloids Palladium Catalysis

8-Iodo-1,6-naphthyridine Application Scenarios: Cross-Coupling, Medicinal Chemistry, and Materials Synthesis


Transition Metal-Catalyzed C–C and C–N Bond Formation at the 8-Position

8-Iodo-1,6-naphthyridine serves as an optimal electrophilic partner in Suzuki-Miyaura, Stille, Negishi, and cobalt-catalyzed cross-couplings with organoboron, organostannane, organozinc, and organomagnesium reagents [1][2]. The iodine substituent enables milder reaction conditions and higher chemoselectivity compared to bromo or chloro analogs [3], making it the preferred building block for introducing aryl, heteroaryl, alkenyl, or alkynyl groups at the 8-position in both academic and industrial synthetic laboratories.

Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification

The 1,6-naphthyridine core is a privileged scaffold in kinase inhibitor drug discovery, with substituted derivatives showing potent activity against CK2, SYK, and other therapeutically relevant kinases [1][2]. 8-Iodo-1,6-naphthyridine provides a versatile starting point for SAR exploration via cross-coupling diversification at the 8-position, enabling rapid library synthesis to optimize potency, selectivity, and pharmacokinetic properties. Procuring the iodo derivative specifically is essential when synthetic plans require orthogonal functionalization or late-stage diversification that exploits the enhanced reactivity of the C–I bond.

Materials Science: Synthesis of Fluorescent Polyfunctional Naphthyridines

Cobalt-catalyzed cross-coupling of 8-iodo-1,6-naphthyridine with arylzinc reagents yields polyfunctional arylated naphthyridines that exhibit high fluorescence quantum efficiencies (up to 95%) and long excited-state lifetimes (up to 12 ns) [1]. These photophysical properties position 8-iodo-1,6-naphthyridine as a key building block for developing novel organic light-emitting materials, fluorescent probes, and optoelectronic devices. The iodo-substituent is critical for achieving efficient coupling to electron-rich aryl groups that impart desired photophysical characteristics.

Pharmaceutical Process Development and Scale-Up

Patented processes describe the use of halogenated 1,6-naphthyridine intermediates for manufacturing therapeutically useful naphthyridine derivatives targeting cardiovascular and other diseases [1][2]. For process chemists evaluating synthetic routes, 8-iodo-1,6-naphthyridine offers potential advantages in yield optimization and step reduction when the target molecule requires functionalization at the 8-position. The higher reactivity of the iodo group can translate to lower catalyst loadings, shorter reaction times, and reduced purification burdens at scale, directly impacting cost of goods and manufacturing efficiency.

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